molecular formula C13H11N5 B110096 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene CAS No. 78859-36-6

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene

Cat. No.: B110096
CAS No.: 78859-36-6
M. Wt: 237.26 g/mol
InChI Key: NZLRKRKOVVXDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene is a heterocyclic aromatic amine with the molecular formula C13H11N5 and a molecular weight of 237.26 g/mol . This compound is known for its unique structure, which includes multiple nitrogen atoms within a fused ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a substituted aniline derivative and a suitable cyclizing agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene has several scientific research applications:

    Chemistry: It is used in the study of heterocyclic compounds and their reactivity, serving as a model compound for understanding the behavior of similar structures.

    Biology: This compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene can be compared with other similar heterocyclic aromatic amines, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-1,3,7,14-tetrazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10(15),11,13-heptaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-7-10-8-3-2-4-16-13(8)18-6-15-5-9(11(10)18)12(14)17-7/h2-5H,6H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLRKRKOVVXDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(N=CC=C3)N4C2=C(C=NC4)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000088
Record name 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78859-36-6
Record name Orn-P-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORN-P-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FT5LUT6WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 3
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 4
Reactant of Route 4
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 5
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 6
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.